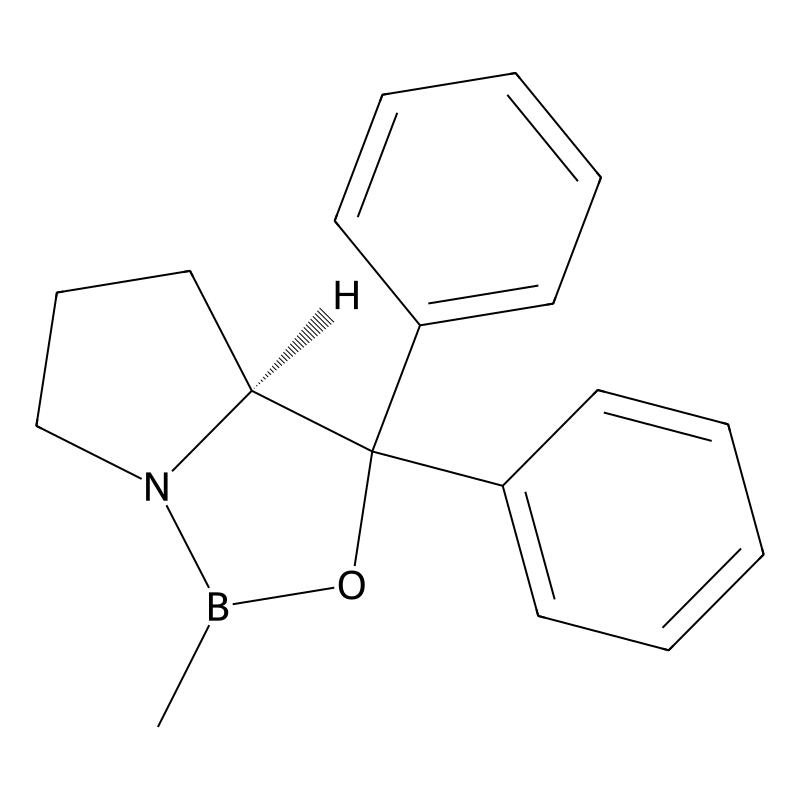

(S)-2-Methyl-CBS-oxazaborolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-2-Methyl-CBS-oxazaborolidine is a proline-derived chiral oxazaborolidine catalyst utilized for the enantioselective Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols[1]. Operating at catalytic loadings of 5–10 mol% in conjunction with a stoichiometric borane source, it dictates predictable stereochemical outcomes and achieves >95% enantiomeric excess (ee) across a defined substrate scope [2]. For procurement and process chemistry, its utility is defined by its catalytic nature, which provides a quantifiable improvement in atom economy and simplified downstream purification compared to stoichiometric chiral reducing agents, establishing it as a foundational reagent for the scalable synthesis of active pharmaceutical ingredients (APIs).

Research Fit

References

- [1] Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012.

- [2] Cho, B. T. (2006). Recent advances in the enantioselective reduction of ketones with borane catalyzed by chiral oxazaborolidines. Tetrahedron, 62(35), 8227-8271.

Substituting (S)-2-Methyl-CBS-oxazaborolidine with generic reducing agents such as sodium borohydride or uncatalyzed borane eliminates stereocontrol, yielding racemic mixtures that fail pharmaceutical purity requirements [1]. Attempting to substitute it with its enantiomer, (R)-MeCBS, inverts the stereochemical outcome, producing the opposite alcohol enantiomer and derailing target-oriented syntheses [2]. Furthermore, replacing this catalytic system with stoichiometric chiral reagents, such as DIP-Chloride, introduces severe scalability barriers; stoichiometric reagents require 1.1 to 1.5 molar equivalents per mole of substrate, which reduces atom economy, increases raw material mass requirements, and necessitates the removal of bulk boron byproducts during downstream processing [3].

Substitution Risk

References

- [1] Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012.

- [2] Patent WO2020172506A1 - Methods of making high enantioselective secondary alcohols.

- [3] Brown, H. C., et al. (1984). Chiral synthesis via organoboranes. 1. A simple procedure to achieve products of nearly 100% optical purity. The Journal of Organic Chemistry, 49(14), 2551-2553.

Catalytic Efficiency vs. Stoichiometric Reagents

For process scale-up, the catalytic efficiency of a chiral reducing agent dictates procurement volume and waste generation. (S)-2-Methyl-CBS-oxazaborolidine achieves >95% enantiomeric excess in ketone reductions at catalytic loadings of 5–10 mol% when utilized with a borane source [1]. In contrast, stoichiometric alternatives such as DIP-Chloride require 1.1 to 1.5 molar equivalents to achieve comparable stereocontrol [2]. This difference in required material mass improves atom economy and eliminates the need to separate large quantities of boron-containing byproducts during industrial workup.

| Evidence Dimension | Required Reagent Loading |

| Target Compound Data | 5–10 mol% ((S)-MeCBS) |

| Comparator Or Baseline | 110–150 mol% (DIP-Chloride) |

| Quantified Difference | 90–95% reduction in chiral reagent mass required per mole of substrate. |

| Conditions | Asymmetric reduction of prochiral ketones to secondary alcohols. |

Procuring a catalytic reagent over a stoichiometric alternative reduces raw material consumption and simplifies downstream purification, directly impacting the cost-efficiency of large-scale API manufacturing.

76–85% (Alpine-Borane)

Temperature Robustness vs. B-Phenyl-CBS

The substituent on the boron atom of the CBS catalyst influences its operational robustness. Comparative studies demonstrate that the B-Methyl variant ((S)-MeCBS) is less sensitive to temperature fluctuations than the B-Phenyl analog (Ph-CBS) [1]. While Ph-CBS requires strict adherence to specific cryogenic temperatures to maintain peak enantioselectivity, (S)-MeCBS provides consistent enantiomeric excess across a broader temperature window, reducing the risk of batch failure due to minor cooling deviations[1].

| Evidence Dimension | Temperature Sensitivity of Enantioselectivity |

| Target Compound Data | (S)-MeCBS maintains stable ee% across a wider temperature range. |

| Comparator Or Baseline | Ph-CBS exhibits high sensitivity to temperature changes, with ee% dropping sharply upon deviation. |

| Quantified Difference | (S)-MeCBS provides a wider operational temperature window without compromising stereocontrol. |

| Conditions | Enantioselective reduction of ketones with oxazaborolidine catalysts. |

Lower temperature sensitivity translates to reduced cooling costs and higher batch-to-batch reproducibility in industrial reactor settings.

Absolute Stereocontrol vs. (R)-Enantiomer

The choice of the specific enantiomer of the CBS catalyst dictates the absolute configuration of the resulting alcohol. In the synthesis of pharmaceutical intermediates, the use of (S)-MeCBS predictably directs the hydride attack, yielding the (R)-alcohol as the major product for typical acetophenone-like substrates [1]. Conversely, substitution with (R)-MeCBS yields the (S)-alcohol [2]. For instance, in the reduction of specific substrates, switching between the (S) and (R) catalysts completely flips the product stereochemistry, confirming that procurement must strictly specify the (S)-enantiomer when the corresponding stereocenter is required [1].

| Evidence Dimension | Product Absolute Configuration |

| Target Compound Data | (S)-MeCBS yields the (R)-configured alcohol (for standard priority substrates). |

| Comparator Or Baseline | (R)-MeCBS yields the (S)-configured alcohol. |

| Quantified Difference | Complete inversion of product stereochemistry (>95% ee for the opposite enantiomer). |

| Conditions | Asymmetric reduction of prochiral ketones using borane. |

Strict procurement of the correct (S)-enantiomer is necessary for target-oriented synthesis, as the wrong catalyst will produce an inactive or off-target stereoisomer.

API Manufacturing and Flow Chemistry

Leveraging its 5-10 mol% catalytic loading and high atom economy compared to stoichiometric reagents like DIP-Chloride, (S)-MeCBS is utilized for the scalable production of chiral secondary alcohols in pharmaceutical process chemistry [1].

Temperature-Resilient Process Engineering

Because (S)-MeCBS exhibits lower sensitivity to temperature fluctuations than its B-Phenyl counterpart, it is deployed in industrial reactors where strict cryogenic control is difficult or expensive to maintain [2].

Stereodivergent Synthesis of Complex Intermediates

In the targeted synthesis of specific drug stereoisomers, the predictable stereocontrol of (S)-MeCBS ensures the reliable installation of the required stereocenter, avoiding the formation of inactive diastereomers [1].

Application Fit

References

- [1] Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts. Angewandte Chemie International Edition, 37(15), 1986-2012.

- [2] Lee, E., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2383.

GHS Hazard Statements

H302 (66.14%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (66.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (30.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (30.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Wikipedia

Explore Compound Types